molecular formula C11H12N2O B2462564 N,1-dimethyl-1H-indole-3-carboxamide CAS No. 85729-22-2

N,1-dimethyl-1H-indole-3-carboxamide

Cat. No. B2462564
CAS RN: 85729-22-2
M. Wt: 188.23
InChI Key: OHXYWSIWHXTWCT-UHFFFAOYSA-N
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Description

“N,1-dimethyl-1H-indole-3-carboxamide” is a chemical compound with the molecular formula C11H12N2O . It is a part of a larger family of compounds known as indole carboxamides .


Molecular Structure Analysis

The molecular structure of “N,1-dimethyl-1H-indole-3-carboxamide” consists of an indole ring attached to a carboxamide group . The InChI code for this compound is 1S/C11H12N2O/c1-13(2)11(14)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,1-2H3, (H,12,14) .


Physical And Chemical Properties Analysis

“N,1-dimethyl-1H-indole-3-carboxamide” is a powder with a melting point of 235-236°C . The compound has a molecular weight of 188.23 .

Scientific Research Applications

Allosteric Modulation in Cannabinoid Receptors

Research has shown that certain indole-2-carboxamides, which share structural similarities with N,1-dimethyl-1H-indole-3-carboxamide, can act as allosteric modulators of the cannabinoid CB₁ receptor. These compounds, including 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, are crucial in understanding the structural requirements for allosteric modulation. They highlight the significance of chain length, electron withdrawing groups, and amino substituents in influencing binding affinity and receptor activity (Khurana et al., 2014).

Potential in Imaging Cancer Tyrosine Kinase

Indole carboxamides, similar to N,1-dimethyl-1H-indole-3-carboxamide, have been explored for their potential in cancer imaging. For example, the synthesis of [18F]SU11248, a derivative of indole carboxamide, demonstrates its application in positron emission tomography (PET) for imaging cancer tyrosine kinase. This research underscores the potential of indole carboxamides in diagnostic imaging in oncology (Ji‐Quan Wang et al., 2005).

Role in Dopamine D2 Receptor Modulation

In the realm of neuroscience, indole-2-carboxamides have been identified as negative allosteric modulators of the dopamine D2 receptor. This suggests potential applications in neurological disorders or therapeutic areas involving dopaminergic signaling (Mistry et al., 2015).

Catalysis and Chemical Synthesis

Indole carboxamides, like N,1-dimethyl-1H-indole-3-carboxamide, are used in various chemical syntheses. For example, they have been involved in the efficient ring-opening polymerization of l-lactide, indicating their potential as catalysts or intermediates in polymer chemistry (Koeller et al., 2009).

properties

IUPAC Name

N,1-dimethylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-12-11(14)9-7-13(2)10-6-4-3-5-8(9)10/h3-7H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXYWSIWHXTWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,1-dimethyl-1H-indole-3-carboxamide

Synthesis routes and methods

Procedure details

A suspension of methyl 1-methyl-1H-indole-3-carboxylate (4.30 g, 22.74 mmole) in 40% aqueous CH3NH2 (400 mL) was stirred at RT. The flask was tightly stoppered to keep the material inside the flask. As the reaction proceeded the product began to precipitate. The reaction was stirred at RT for 3 days, then was concentrated to remove approximately 200 mL of the solvent. The remaining residue was diluted with H2O (500 mL), and the solid was collected by suction filtration and washed with H2O. Flash chromatography on silica gel (ethyl acetate) gave the title compound (2.4 g, 56%) as a white solid: MS (ES) m/e 189 (M+H)+.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Yield
56%

Citations

For This Compound
6
Citations
JC Badenock, HL Fraser, GW Gribble… - … Section E: Structure …, 2007 - scripts.iucr.org
(IUCr) 2-Bromo-N-tert-butyl-N,1-dimethyl-1H-indole-3-carboxamide Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 4 scripts.iucr.org
ME Eggers, PV Jog, DK Bates - Tetrahedron, 2007 - Elsevier
When N-[2-(alkylsulfinyl)phenyl]-1H-indole-2-carboxamides with varying degrees of indolic and amidic N-alkylation are heated in an inert solvent or treated with trifluoroacetic anhydride…
Number of citations: 14 www.sciencedirect.com
DY Yang, L Liu, JY Gu, YH He… - The Journal of Organic …, 2021 - ACS Publications
A visible-light-initiated radical cascade reaction toward the synthesis of structurally diverse fused Indolo-pyridones is described. The reaction involves the addition of aroyl or sulfonyl …
Number of citations: 7 pubs.acs.org
J Dhineshkumar, K Gadde… - The Journal of Organic …, 2018 - ACS Publications
Azidation of indoles using iodine and copper bromide as catalysts under ambient reaction conditions is presented. The regioselectivity is directed by the substituent at the C3-position of …
Number of citations: 30 pubs.acs.org
HDH Showalter, AD Sercel, BM Leja… - Journal of medicinal …, 1997 - ACS Publications
A small series of 2,2‘-diselenobis(1H-indoles) was synthesized as redox-modified congeners of our earlier reported 2,2‘-dithiobis(1H-indole) series. Utilizing chemistry similar to that …
Number of citations: 88 pubs.acs.org
JC Badenock, HL Fraser, GW Gribble - Arkivoc, 2018 - arkat-usa.org
We report an approach to the pyrrolo [3, 4-b] indole ring system that involves a new synthesis of pyrrolo [3, 4-b] indol-1 (2H) ones, which are known precursors to pyrrolo [3, 4-b] indoles. …
Number of citations: 3 www.arkat-usa.org

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